molecular formula C11H16Cl2N2O2 B13880934 Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride

Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride

Cat. No.: B13880934
M. Wt: 279.16 g/mol
InChI Key: YNILIKVPTJEEHC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a chloropyridine moiety and an ethyl ester group. It is often used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride typically involves the reaction of 5-chloropyridine-2-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with methylamine to form the imidate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amines derived from the imidate group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular and neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride: Another compound with a chloropyridine moiety, used as an intermediate in pharmaceutical synthesis.

    Methyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate: Similar structure but with a methyl ester group instead of ethyl.

    2-(5-Chloropyridin-2-yl)oxy-2-methylpropanimidate: Lacks the ethyl group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and application potential.

Properties

Molecular Formula

C11H16Cl2N2O2

Molecular Weight

279.16 g/mol

IUPAC Name

ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride

InChI

InChI=1S/C11H15ClN2O2.ClH/c1-4-15-10(13)11(2,3)16-9-6-5-8(12)7-14-9;/h5-7,13H,4H2,1-3H3;1H

InChI Key

YNILIKVPTJEEHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C(C)(C)OC1=NC=C(C=C1)Cl.Cl

Origin of Product

United States

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